molecular formula C12H10N2O2S B13946532 2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one CAS No. 546144-86-9

2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one

Cat. No.: B13946532
CAS No.: 546144-86-9
M. Wt: 246.29 g/mol
InChI Key: WBUBLBKERAVIRY-UHFFFAOYSA-N
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Description

2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one is a heterocyclic compound that features a chromene fused with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-3-iodochromones with amines and carbon disulfide under copper-promoted cascade reactions . This method yields the target compound with moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave dielectric heating and tandem intramolecular Pinner–Dimroth rearrangement has been reported for similar compounds . These methods could potentially be adapted for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents on the chromene or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted chromeno-thiazole derivatives.

Scientific Research Applications

2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one is unique due to its fused chromene-thiazole structure, which imparts distinct chemical and biological properties

Properties

CAS No.

546144-86-9

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

2-amino-4,9-dimethylpyrano[2,3-g][1,3]benzothiazol-7-one

InChI

InChI=1S/C12H10N2O2S/c1-5-4-8(15)16-7-3-6(2)10-11(9(5)7)17-12(13)14-10/h3-4H,1-2H3,(H2,13,14)

InChI Key

WBUBLBKERAVIRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1N=C(S3)N

Origin of Product

United States

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